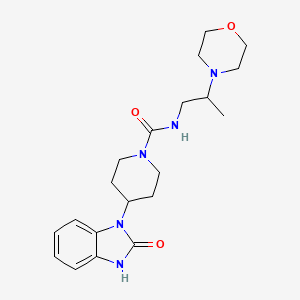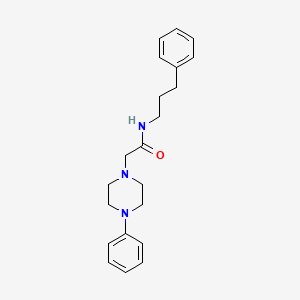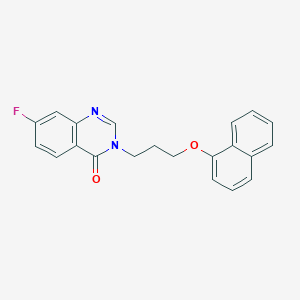![molecular formula C20H19NOS B7635343 N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7635343.png)
N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide, also known as BEC, is a novel compound that has been gaining attention in the scientific community due to its potential applications in cancer research. BEC is a cyclopropane-based compound that has been synthesized through various methods and has been shown to have promising anticancer properties. In
Mécanisme D'action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide involves the inhibition of lactate dehydrogenase, which is involved in the metabolism of cancer cells. Lactate dehydrogenase is an enzyme that converts pyruvate, a product of glycolysis, into lactate, which is then excreted by cancer cells. Inhibition of lactate dehydrogenase leads to a decrease in lactate production and an increase in pyruvate levels, which can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have biochemical and physiological effects on cancer cells. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by inhibiting the activity of lactate dehydrogenase. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In addition, this compound has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment with minimal side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide in lab experiments is its potential as a novel anticancer agent with low toxicity in normal cells. This compound has also been shown to have anticancer properties against various cancer cell lines, indicating its potential as a broad-spectrum cancer treatment. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide. One direction is to investigate the efficacy of this compound in vivo using animal models of cancer. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on cancer metabolism. Finally, the development of more efficient synthesis methods for this compound could lead to its widespread use in cancer research.
Méthodes De Synthèse
N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide can be synthesized through various methods, including the reaction of 1-phenylcyclopropane-1-carboxylic acid with 1-(benzothiophen-3-yl)ethanamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white solid with a melting point of 136-138°C. Another synthesis method involves the reaction of 1-phenylcyclopropane-1-carboxylic acid with N-(benzothiophen-3-yl)ethanimidoyl chloride in the presence of triethylamine. This method yields this compound as a yellow solid with a melting point of 141-143°C.
Applications De Recherche Scientifique
N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide has been shown to have potential applications in cancer research. In vitro studies have demonstrated that this compound has anticancer properties against various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of the enzyme lactate dehydrogenase, which is involved in the metabolism of cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-19(20(11-12-20)16-6-2-1-3-7-16)21-13-10-15-14-23-18-9-5-4-8-17(15)18/h1-9,14H,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKKMDYUNVGZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCC3=CSC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea](/img/structure/B7635268.png)
![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide](/img/structure/B7635271.png)
![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B7635287.png)
![N-[[1-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B7635289.png)
![N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B7635295.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-[3-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7635303.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B7635306.png)

![1-[2-(Dimethylamino)-1-phenylethyl]-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7635312.png)

![1-(4-Hydroxycyclohexyl)-3-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7635334.png)
![N'-[1-(1-benzofuran-2-yl)ethyl]-N-[4-methyl-3-(tetrazol-1-yl)phenyl]oxamide](/img/structure/B7635342.png)
